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molecular formula C15H23NO B2555166 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol CAS No. 892871-63-5

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol

Cat. No. B2555166
M. Wt: 233.355
InChI Key: JZPPKUOGORHYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Add solid I2 (21.1 g, 83.1 mmol) to a biphasic mixture of 1-[benzyl-(2-methyl-allyl)-amino]-2-methyl-propan-2-ol (17.6 g, 75.4 mmol) in tert-butyl methyl ether (250 mL) and 1 M NaHCO3 (100 mL). Stir for 18 h and then add 1 M Na2S2O3 (100 mL). Dilute the mixture with additional tert-butyl methyl ether (200 mL) and separate the organic solution. Wash the organic solution with a mixture of 1 M Na2S2O3 (100 mL) and 1M NaHCO3 (100 mL). Dry, filter, and concentrate the organic solution. Dry the residue at 60° C. under vacuum to give the title compound (25.2 g, 93%) as a golden oil. 1H NMR (400 MHz, DMSO-d6): δ 7.2-7.4 (5H, m), 3.49 (1H, d), 3.47 (2H, s), 3.41 (1H, s), 2.49 (1H, d), 2.23 (1H, s), 2.20 (1H, s), 2.10 (1H, d), 1.24 (3H, s), 1.22 (3H, s), 1.15 (3H, s).
Name
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[I:1]I.[CH2:3]([N:10]([CH2:16][C:17]([CH3:19])=[CH2:18])[CH2:11][C:12]([CH3:15])([OH:14])[CH3:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>COC(C)(C)C.C([O-])(O)=O.[Na+]>[CH2:3]([N:10]1[CH2:11][C:12]([CH3:13])([CH3:15])[O:14][C:17]([CH2:19][I:1])([CH3:18])[CH2:16]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(C)(O)C)CC(=C)C
Name
Quantity
250 mL
Type
solvent
Smiles
COC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
Stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate the organic solution
WASH
Type
WASH
Details
Wash the organic solution
ADDITION
Type
ADDITION
Details
with a mixture of 1 M Na2S2O3 (100 mL) and 1M NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic solution
CUSTOM
Type
CUSTOM
Details
Dry the residue at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OC(C1)(C)C)(C)CI
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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